molecular formula C18H15F3N4O4 B10810718 5-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10810718
M. Wt: 408.3 g/mol
InChI Key: LHUHCKDWIGMTPX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural versatility and bioactivity . The molecule features:

  • C-5 substitution: A 1,3-benzodioxol-5-yl group, which may enhance lipophilicity and π-π stacking interactions with biological targets.
  • C-7 substitution: A trifluoromethyl (-CF₃) group, known to improve metabolic stability and electron-withdrawing properties.
  • C-3 substitution: A carboxamide moiety with a 2-methoxyethyl chain, likely influencing solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C18H15F3N4O4

Molecular Weight

408.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H15F3N4O4/c1-27-5-4-22-17(26)11-8-23-25-15(18(19,20)21)7-12(24-16(11)25)10-2-3-13-14(6-10)29-9-28-13/h2-3,6-8H,4-5,9H2,1H3,(H,22,26)

InChI Key

LHUHCKDWIGMTPX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

The compound 5-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Molecular Formula : C16H16F3N3O3
  • Molecular Weight : 363.31 g/mol
  • IUPAC Name : 5-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
PropertyValue
Molecular FormulaC16H16F3N3O3
Molecular Weight363.31 g/mol
IUPAC Name5-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in critical biological pathways. For instance, pyrazolo[1,5-a]pyrimidines have been studied for their potential to inhibit ATP synthesis in Mycobacterium tuberculosis, suggesting a role in antimicrobial activity .

Antimicrobial Activity

Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and has demonstrated promising results in inhibiting the growth of Mycobacterium tuberculosis .

Anticancer Properties

Recent investigations into the anticancer potential of pyrazolo[1,5-a]pyrimidines indicate that these compounds can induce apoptosis in cancer cells. A study identified this compound as a candidate for further development due to its ability to inhibit cancer cell proliferation in multicellular spheroid models .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects through modulation of inflammatory pathways. Research suggests that it may inhibit specific signaling cascades involved in inflammation, although detailed mechanisms remain to be fully elucidated .

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrazolo[1,5-a]pyrimidines:

  • Antimicrobial Screening : A study conducted by Tantry et al. highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as ATP synthesis inhibitors against M. tuberculosis. The structural activity relationship (SAR) indicated that modifications at specific positions significantly affected antibacterial potency .
  • Anticancer Activity : In a screening study involving a library of compounds on multicellular spheroids, this class of compounds was identified as having notable anticancer activity. The results indicated a dose-dependent inhibition of tumor growth, warranting further investigation into their mechanisms .
  • Synthetic Pathways : Efficient synthetic routes to produce various substituted pyrazolo[1,5-a]pyrimidines have been reported. These methods facilitate the exploration of structure-activity relationships and optimization for biological testing .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives show potent activity comparable to established antibiotics like cefotaxime, with MIC values ranging from 4–12 μmol/L against strains such as Bacillus subtilis and Salmonella typhi .

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies against multiple cancer cell lines:

  • Cytotoxicity assays reveal that it exhibits moderate to potent activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Notably, some derivatives achieved IC50 values below 3 μmol/L, indicating strong growth inhibition .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using lipid peroxidation assays:

  • Certain derivatives demonstrated inhibition rates exceeding 90%, outperforming common antioxidants like Trolox. This suggests potential applications in preventing oxidative stress-related diseases .

Therapeutic Applications

Given its diverse biological activities, the compound shows promise in several therapeutic areas:

Antimicrobial Agents

Due to its significant antimicrobial properties, this compound could be developed further as a new class of antibiotics or antifungal agents, particularly in light of rising antibiotic resistance.

Cancer Therapeutics

The anticancer efficacy positions it as a candidate for drug development aimed at treating various malignancies. Further studies are needed to evaluate its mechanism of action and potential side effects.

Antioxidant Supplements

The antioxidant properties suggest potential applications in dietary supplements aimed at reducing oxidative damage in cells, which is implicated in aging and various diseases.

Case Studies and Research Insights

A comprehensive review of literature reveals several case studies highlighting the synthesis and application of pyrazolo[1,5-a]pyrimidine derivatives:

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated MIC values comparable to cefotaxime against multiple bacterial strains.
Anticancer ActivityIC50 values below 3 μmol/L against various cancer cell lines indicating strong cytotoxicity.
Antioxidant ActivityInhibition rates >90% in lipid peroxidation assays, suggesting strong antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name C-5 Substituent C-7 Substituent C-3 Carboxamide Substituent Key Biological Activity/Findings Reference
Target Compound 1,3-Benzodioxol-5-yl Trifluoromethyl N-(2-Methoxyethyl) Inferred: Potential kinase/cathepsin modulation
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 4-Methoxyphenyl Trifluoromethyl N-(2-Chloro-3-pyridinyl) Not reported; structural emphasis on aryl/heteroaryl diversity
GSK572A [(5R,7S)-5-(4-ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide] 4-Ethylphenyl Trifluoromethyl N-((5-Fluoropyridin-2-yl)methyl) Mycobacterial fatty acid shuttle inhibition (EchA6 target)
5-(4-Chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 4-Chlorophenyl Trifluoromethyl N,N-Dimethyl Antitumor activity (in vivo models)
5a (N-Butylcarboxamide derivative from ) N-Boc-N-Benzyl-2-aminoethyl Oxo N-Butyl Cathepsin K inhibition (IC₅₀ ~25 µM)

Key Observations:

Substituent-Driven Activity :

  • The 1,3-benzodioxol-5-yl group in the target compound may confer enhanced binding affinity compared to simpler aryl groups (e.g., 4-methoxyphenyl in ), as benzodioxol moieties often engage in hydrophobic and stacking interactions .
  • Trifluoromethyl at C-7 is a conserved feature across multiple analogs, suggesting its critical role in stabilizing the heterocyclic core and enhancing bioavailability .

Carboxamide Flexibility :

  • The 2-methoxyethyl chain in the target compound balances hydrophilicity and flexibility, contrasting with rigid heteroaryl substituents (e.g., 5-fluoropyridinylmethyl in GSK572A ). This may optimize target engagement in polar binding pockets.
  • N-Alkyl carboxamides (e.g., butyl in 5a ) show measurable protease inhibition, while bulkier substituents (e.g., N-Boc-N-benzyl in ) are tailored for synthetic derivatization rather than direct activity .

Biological Performance :

  • Antitumor Activity : The 4-chlorophenyl analog demonstrates that electron-withdrawing groups at C-5 correlate with cytotoxic effects, though the target compound’s benzodioxol group may alter specificity.
  • Enzyme Inhibition : Cathepsin K inhibition by 5a highlights the scaffold’s adaptability to protease targets, suggesting the target compound could be optimized similarly via substituent tuning.

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